Product packaging for 4-Fluoro-2-methylbenzo[d]oxazole(Cat. No.:CAS No. 1804412-63-2)

4-Fluoro-2-methylbenzo[d]oxazole

Cat. No.: B2804639
CAS No.: 1804412-63-2
M. Wt: 151.14
InChI Key: XGJVKAJFMHDNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzo[d]oxazole Ring Systems in Contemporary Heterocyclic Chemistry

The benzo[d]oxazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a cornerstone of modern heterocyclic chemistry. researchgate.nettandfonline.comsemanticscholar.org These compounds are not merely chemical curiosities; they are integral components in a vast array of pharmacologically active substances and functional materials. researchgate.netnih.govontosight.airesearchgate.netnih.gov Their prevalence stems from their versatile chemical nature, which allows for diverse substitutions and modifications, leading to a broad spectrum of biological activities. researchgate.netnih.govacs.org

The applications of benzo[d]oxazole derivatives are extensive and well-documented. They form the core of numerous antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netnih.govnih.gov Furthermore, their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The structural rigidity and potential for hydrogen bonding interactions also make them valuable scaffolds in the design of enzyme inhibitors and receptor ligands.

Strategic Incorporation of Fluorine into Heterocyclic Scaffolds: Impact on Chemical Behavior

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. acs.orgtandfonline.comresearchgate.netrsc.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological characteristics of a parent compound. tandfonline.comresearchgate.netnumberanalytics.com

Strategically placing fluorine atoms on a heterocyclic scaffold can lead to a multitude of beneficial effects. researchgate.netresearchgate.net These include:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comannualreviews.org This can increase the in vivo half-life of a drug molecule.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, a critical factor for drug bioavailability. annualreviews.orgmdpi.comrsc.org

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and receptor binding affinity. nih.govbeilstein-journals.org

Conformational Control: The introduction of fluorine can create specific steric and electronic interactions that favor a particular molecular conformation, which can be crucial for optimal binding to a biological target. beilstein-journals.orgtandfonline.com

The judicious use of fluorination allows chemists to fine-tune the properties of heterocyclic compounds, leading to the development of more effective and stable drugs and materials. numberanalytics.comnih.gov

Overview of Current Research Trajectories and Potential for 4-Fluoro-2-methylbenzo[d]oxazole

Current research is actively exploring the synthesis and application of specifically substituted fluorinated benzo[d]oxazoles. The compound this compound, with its defined placement of a fluorine atom and a methyl group, represents a focal point of this interest. Researchers are investigating its potential in various fields, driven by the synergistic effects of the benzo[d]oxazole core and the fluorine substituent.

The primary research trajectories for this compound include its potential as a building block in the synthesis of more complex molecules with tailored properties. Its unique electronic and steric characteristics make it an attractive starting material for creating novel pharmaceuticals and advanced materials. The ongoing exploration of its reactivity and synthetic utility is expected to unlock new opportunities in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B2804639 4-Fluoro-2-methylbenzo[d]oxazole CAS No. 1804412-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJVKAJFMHDNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 Methylbenzo D Oxazole and Its Analogues

Foundational Approaches to Benzo[d]oxazole Ring Formation

The construction of the benzo[d]oxazole ring is the cornerstone for producing derivatives like 4-fluoro-2-methylbenzo[d]oxazole. Various foundational strategies have been established, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

One of the most traditional and widely employed methods for synthesizing the benzo[d]oxazole core is the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivatives (such as esters, acyl chlorides, or anhydrides). mdpi.comnih.gov This reaction typically proceeds under acidic conditions or at high temperatures to facilitate the dehydration and subsequent ring closure. nih.gov For instance, the reaction of 2-aminophenols with carboxylic acids can be promoted by heating or by using reagents like Lawesson's reagent under microwave irradiation. mdpi.comnih.gov

Variations of this approach include the use of orthoesters, which react with 2-aminophenols in the presence of Brønsted or Lewis acid catalysts. nih.gov Other effective condensation partners for 2-aminophenols include aldehydes, β-diketones, and dimethylformamide derivatives, often requiring specific catalysts such as Sm(OTf)₃, CuI, or imidazolium (B1220033) chloride to achieve high yields. mdpi.comnih.gov Sustainable approaches have also been developed, utilizing microwave assistance, ultrasound, or mechanochemical methods to drive the reaction, often with improved yields and shorter reaction times. mdpi.com A general scheme for this reaction involves the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the oxazole (B20620) ring.

A notable example is the solventless cyclocondensation of 2-aminothiophenol (B119425) with thiourea, which highlights a greener approach to forming the related benzo[d]oxazole-2-thiol structure. researchgate.netsemanticscholar.org

A powerful strategy for the synthesis of benzo[d]oxazoles involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This pathway typically starts from anilide precursors, which are subjected to N-deprotonation followed by an O-SNAr cyclization. mdpi.comdntb.gov.uaexlibrisgroup.com This method is particularly effective for precursors containing an ortho-fluoro substituent and electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. mdpi.comresearchgate.net

The process begins with the acylation of a 2-fluoroaniline (B146934) to form an acetanilide (B955) or benzanilide (B160483) derivative. mdpi.comnih.gov This anilide is then treated with a base, such as potassium carbonate (K₂CO₃), in an anhydrous solvent like dimethylformamide (DMF). mdpi.comdntb.gov.ua The base deprotonates the amide nitrogen, creating a delocalized anion. mdpi.com The oxygen atom of this anion then acts as a nucleophile, attacking the fluorine-bearing carbon in a 5-exo-trig cyclization to form a Meisenheimer complex intermediate. mdpi.com Subsequent elimination of the fluoride (B91410) ion yields the stable benzo[d]oxazole ring. mdpi.com

The reaction temperature is often dependent on the potency of the electron-wielding group at the C5 position of the acceptor ring. mdpi.comdntb.gov.uaexlibrisgroup.com For example, benzanilides with a nitro group (a strong activating group) can cyclize at 90°C, while those with a trifluoromethyl group (a less potent activator) may require temperatures up to 130°C. mdpi.comdntb.gov.uaexlibrisgroup.com Acetanilides generally require longer reaction times compared to benzanilides under similar conditions. mdpi.comnih.govdntb.gov.ua

Activating GroupTemperature (°C)Time (h) for BenzanilidesTime (h) for Acetanilides
Nitro9014-6
Cyano11514-6
Methoxycarbonyl12024-6
Trifluoromethyl13034-6

This table illustrates the effect of different C5 activating groups on the reaction conditions for N-Deprotonation–O-SNAr cyclization. Data sourced from mdpi.comdntb.gov.uaexlibrisgroup.com.

A versatile method for synthesizing 2-substituted benzo[d]oxazoles involves the electrophilic activation of tertiary amides. mdpi.comnih.govresearchgate.net This strategy utilizes a cascade reaction initiated by the activation of the amide's carbonyl group, making it susceptible to nucleophilic attack by a 2-aminophenol (B121084). mdpi.comnih.gov

In a typical procedure, a tertiary amide reacts with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like 2-fluoropyridine. mdpi.comnih.govresearchgate.net The Tf₂O activates the amide, forming a highly reactive intermediate amidinium salt. researchgate.net The amino group of a 2-aminophenol then attacks the electrophilic carbon of this intermediate. researchgate.net This is followed by an intramolecular cyclization and subsequent elimination to furnish the final 2-substituted benzo[d]oxazole product. mdpi.comnih.govresearchgate.net

This method is notable for its broad substrate scope, allowing for variations in both the tertiary amide and the 2-aminophenol, thereby providing access to a wide range of functionalized benzo[d]oxazole derivatives. mdpi.comresearchgate.net The reaction is typically performed at room temperature in a solvent like dichloromethane (B109758) (DCM). mdpi.comresearchgate.net

Amide Substrate2-Aminophenol SubstrateProductYield (%)
N,N-Dimethyl-2-phenylacetamide2-Aminophenol2-Benzylbenzo[d]oxazole90
N,N-Dimethyl-2-(4-methylphenyl)acetamide2-Aminophenol2-(4-Methylbenzyl)benzo[d]oxazole90
N,N-Dimethyl-2-(4-methoxyphenyl)acetamide2-Aminophenol2-(4-Methoxybenzyl)benzo[d]oxazole93
N,N-Dimethyl-2-(4-chlorophenyl)acetamide2-Aminophenol2-(4-Chlorobenzyl)benzo[d]oxazole94
N,N-Dimethyl-2-(4-bromophenyl)acetamide2-Aminophenol2-(4-Bromobenzyl)benzo[d]oxazole93
N,N-Dimethyl-2-phenylacetamide2-Amino-4-methylphenol2-Benzyl-5-methylbenzo[d]oxazole88

This table showcases the versatility of the Tf₂O-promoted electrophilic activation of tertiary amides for synthesizing various 2-substituted benzo[d]oxazoles. Data sourced from mdpi.comnih.gov.

o-Hydroxyaryl ketoximes serve as valuable precursors for the divergent synthesis of both benzo[d]oxazoles and their isomers, 1,2-benzisoxazoles. clockss.org The reaction outcome can be selectively tuned by adjusting the reaction conditions. The formation of benzo[d]oxazoles from these ketoximes proceeds through a Beckmann rearrangement. chim.it

A developed protocol uses a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system. clockss.org When o-hydroxyaryl ketoximes are treated with this system in the absence of a base, they undergo a cascaded Beckmann rearrangement and subsequent intramolecular oxa-cyclization to yield 2-substituted benzo[d]oxazoles. clockss.org In contrast, adding a base like triethylamine (B128534) (Et₃N) to the same reaction diverts the pathway towards the formation of 3-substituted benzisoxazoles via an intramolecular nucleophilic substitution. clockss.org This tunable cyclization provides an efficient and selective route to either heterocyclic scaffold from a common starting material. clockss.org For example, treating the appropriate o-hydroxyaryl ketoxime with BTC/TPPO furnished 2-methylbenzo[d]oxazole in 85% yield. clockss.org

The Van Leusen oxazole synthesis is a well-established and convenient method for forming the oxazole ring, which can be adapted for benzoxazole (B165842) systems. mdpi.comorganic-chemistry.org The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgijpsonline.com TosMIC is a key reagent that possesses an acidic methylene (B1212753) group, an isocyano group, and a tosyl group which acts as a good leaving group. organic-chemistry.orgijpsonline.com

The reaction mechanism begins with the deprotonation of TosMIC, which then attacks the aldehyde. organic-chemistry.org The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. mdpi.comijpsonline.com Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. mdpi.comorganic-chemistry.org While originally developed for simple oxazoles, this methodology has been extended and modified for more complex heterocyclic systems. ijpsonline.comtandfonline.com For instance, one-pot variations have been developed using ionic liquids as reusable solvents, allowing for the synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides. mdpi.comijpsonline.com

Targeted Fluorination Strategies for Benzo[d]oxazole Scaffolds

The introduction of fluorine into the benzo[d]oxazole scaffold is a key strategy in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and biological activity. Fluorination can be achieved either by using fluorinated starting materials or by direct fluorination of a pre-formed benzoxazole ring.

The synthesis of this compound itself would most directly be achieved by starting with a fluorinated precursor, such as 2-amino-3-fluorophenol (B155953), and subjecting it to a cyclocondensation reaction with an acetic acid derivative. Alternatively, a precursor like 4-fluoro-2-methylbenzoic acid could be synthesized and then used in a reaction to form the heterocyclic ring. google.com

Research has demonstrated the synthesis of various fluorinated benzo[d]oxazoles. For example, 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were synthesized starting from 3,4-difluoro-6-nitrophenol. mdpi.com The synthesis involved a nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent cyclization with acetic anhydride to form the 2-methylbenzoxazole (B1214174) core. mdpi.com Similarly, methyl 6-fluorobenzo[d]oxazole-2-carboxylate is synthesized via the cyclization of fluorinated 2-aminophenol derivatives. Another approach involves an iron-catalyzed domino C-N/C-O cross-coupling reaction to produce compounds like 6-fluoro-2-phenylbenzo[d]oxazole. rsc.org

Regioselective Fluorination Techniques for Heterocyclic Systems

The precise placement of a fluorine atom onto a heterocyclic ring system, known as regioselective fluorination, is a significant challenge in synthetic chemistry. For benzoxazole systems, achieving regioselectivity is crucial as the position of the fluorine atom dictates the compound's ultimate properties.

Researchers have developed various strategies to control the position of fluorination on heterocyclic compounds. One common approach involves the use of electrophilic fluorinating reagents, such as Selectfluor®, which can selectively fluorinate activated positions within a molecule. mdpi.com For instance, in the synthesis of fluorinated benzo researchgate.netacs.orgbenthamdirect.comtriazin-7-ones, Selectfluor® was found to regioselectively fluorinate the enamine-activated position in high yield. mdpi.com This selectivity is driven by the electronic properties of the heterocyclic system, where the nitrogen lone pair activates a specific carbon atom towards electrophilic attack. mdpi.com

Palladium-catalyzed C-H bond arylations have also been employed to achieve regioselectivity in the functionalization of benzoxazoles. These methods can direct arylation to the C7 position, demonstrating the ability to control functionalization at a specific site.

Application of Novel Fluorinating Reagents in Organofluorine Chemistry

The field of organofluorine chemistry has been revolutionized by the development of new and more effective fluorinating reagents. These reagents offer improved reactivity, selectivity, and safety profiles compared to traditional methods. A notable example is the hypervalent iodine(III) reagent, fluoroiodane. rsc.org This reagent has been successfully used for the fluorocyclization of unsaturated substrates to create novel fluorinated heterocycles. rsc.orgrsc.org Fluoroiodane often exhibits different reactivity compared to more common fluorinating agents like Selectfluor®, allowing for the synthesis of unique molecular structures. rsc.org

The development of methods for direct C-H fluorination using nucleophilic fluoride sources, such as ¹⁸F⁻, is another significant advancement. nih.gov This is particularly important for the synthesis of radiolabeled compounds for applications like positron emission tomography (PET). Organic photoredox catalysis has emerged as a powerful tool to facilitate this transformation, enabling the fluorination of various heterocycles, including benzoxazoles, at their most electrophilic positions. nih.gov

C–H Fluorination Approaches to Fluorinated Heterocycles

Photoredox catalysis, as mentioned earlier, provides a pathway for the direct C–H to C–F bond conversion. nih.gov This method has been successfully applied to a range of aromatic and heteroaromatic substrates, including benzoxazole. nih.gov The reaction proceeds by generating a cation radical from the substrate, which then reacts with a fluoride source. nih.gov

Another approach to C-H functionalization involves the use of transition metal catalysts. Copper-catalyzed methods have been developed for the regioselective C-H functionalization and subsequent C-O bond formation to synthesize benzoxazoles. acs.org While this is not a direct fluorination, it demonstrates the feasibility of targeting specific C-H bonds in the benzoxazole scaffold for further manipulation, which could include the introduction of a fluorine atom.

Green Chemistry Principles in the Synthesis of Fluorinated Benzo[d]oxazoles

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. These principles are increasingly being applied to the synthesis of fluorinated benzoxazoles.

Utilization of Environmentally Benign Solvents (e.g., Ionic Liquids, Water)

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for the synthesis of benzoxazoles in water have been reported. rsc.orgbohrium.com For instance, an efficient one-step synthesis of benzoxazole-2-thiols has been described using water as the solvent. rsc.org Another sustainable approach utilizes curd water, a dairy industry waste product, as a catalytic solvent for the synthesis of 2-arylbenzoxazoles under microwave irradiation. bohrium.com

Ionic liquids (ILs) are another class of green solvents that have gained attention due to their low vapor pressure, thermal stability, and recyclability. Brønsted acidic ionic liquids have been used as efficient heterogeneous catalysts for the solvent-free synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. acs.orgnih.gov Polyethylene glycol (PEG) has also been explored as a green solvent for the synthesis of benzoxazole derivatives, offering mild reaction conditions and good to excellent yields. semanticscholar.orgresearchgate.net

Catalyst-Free and Mechanochemical Synthesis Protocols

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies purification processes and reduces waste. Catalyst-free methods for the synthesis of benzoxazoles have been developed, often utilizing thermal conditions or microwave irradiation. acs.orgresearchgate.net For example, a base- and catalyst-free intramolecular cyclization of N-aryloxyacrylate aldimines has been reported to produce dihydrobenzoxazoles. acs.org

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. rsc.org This technique has been applied to the synthesis of novel fluorinated heterocycles using a fluoroiodane reagent, in some cases leading to significantly better yields than conventional solution synthesis. rsc.orgrsc.org

Energy-Efficient Reaction Conditions (e.g., Microwave Irradiation)

Energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netbenthamdirect.comnih.gov The synthesis of various benzoxazole derivatives has been successfully achieved using microwave irradiation, often in conjunction with green solvents or catalysts. researchgate.netbohrium.commdpi.comtandfonline.com For example, the microwave-assisted synthesis of benzoxazoles has been reported using deep eutectic solvents as catalysts mdpi.com and in aqueous media like curd water. bohrium.com These methods highlight the potential of combining different green chemistry principles to develop highly sustainable synthetic protocols.

Design and Planning of Synthetic Routes for this compound

The design of a synthetic route for this compound hinges on the retrosynthetic disconnection of the benzoxazole ring system. The most common and effective strategies involve the formation of the oxazole ring from a suitably substituted aminophenol precursor.

A plausible retrosynthetic analysis for this compound would disconnect the oxazole ring to reveal a 2-amino-3-fluorophenol and an acetic acid equivalent (e.g., acetic anhydride, acetyl chloride, or trimethyl orthoacetate). This approach is advantageous as it allows for the introduction of the fluorine atom at an early stage of the synthesis.

Forward Synthetic Strategies:

One of the most prevalent methods for constructing the 2-methylbenzo[d]oxazole scaffold is the condensation of a 2-aminophenol with acetic anhydride or a similar acetylating agent. In the context of this compound, the key starting material would be 2-amino-3-fluorophenol.

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine. nih.gov This cascade reaction proceeds through the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition of the aminophenol, intramolecular cyclization, and subsequent elimination to furnish the benzoxazole ring. nih.gov

Another powerful strategy for the synthesis of benzoxazoles is the iron-catalyzed domino C-N/C-O cross-coupling reaction. While this has been demonstrated for the synthesis of 2-(4-fluorophenyl)benzo[d]oxazole, the principles can be adapted. rsc.org

For analogues of this compound, such as 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, a multi-step synthesis has been reported. nih.gov This route commences with the nitration of 3-chloro-4-fluorophenol, followed by nucleophilic substitution with an appropriate aryl piperazine (B1678402). The resulting nitro-phenol intermediate then undergoes a one-pot reductive cyclization using indium/acetic acid, followed by the addition of trimethyl orthoacetate to construct the 2-methylbenzoxazole core. nih.gov The yields for this cyclization step are reported to be in the range of 53-75%. nih.gov

A different approach involves the N-deprotonation–O-SNAr cyclization of anilide precursors. nih.gov This method would start with the acylation of a 2,6-difluoroaniline (B139000) derivative, followed by a base-mediated intramolecular cyclization to form the benzoxazole ring.

The following table summarizes potential synthetic precursors and key reaction types for the synthesis of this compound and its analogues.

Target Compound Key Precursors Reaction Type Reference
This compound2-Amino-3-fluorophenol, Acetic AnhydrideCondensation/CyclizationGeneral Method
This compound2-Amino-3-fluorophenol, Tertiary AmideTf₂O-promoted Electrophilic Activation nih.gov
5-Fluoro-6-(substituted-piperazin-1-yl)-2-methylbenzo[d]oxazole4-Fluoro-5-(substituted-piperazin-1-yl)-2-nitrophenol, Trimethyl orthoacetateReductive Cyclization nih.gov
Substituted BenzoxazolesAnilides from 2-fluoroanilinesN-deprotonation–O-SNAr Cyclization nih.gov

The choice of a specific synthetic route will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the required purity of the final product. For instance, the synthesis of the key intermediate 4-fluoro-2-methylbenzoic acid can be achieved from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation followed by hydrolysis. google.com

The table below outlines the yields for the synthesis of various 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-2-methylbenzo[d]oxazole analogues, demonstrating the efficiency of the reductive cyclization approach. nih.gov

Compound Aryl Substituent Yield (%)
7aPhenyl65
7b2-Methylphenyl60
7c3-Methylphenyl68
7d4-Methylphenyl70
7e2-Methoxyphenyl53
7f4-Methoxyphenyl72
7g2-Fluorophenyl74
7h4-Fluorophenyl75
7i2-Chlorophenyl62
7j4-Chlorophenyl71

Advanced Reaction Mechanisms and Reactivity Profiles of 4 Fluoro 2 Methylbenzo D Oxazole

Mechanistic Elucidation of Benzo[d]oxazole Formation and Functionalization

The formation and subsequent functionalization of the benzo[d]oxazole core are governed by fundamental reaction mechanisms, including nucleophilic attacks and electrophilic substitutions. The nature and position of substituents on the ring dictate the preferred reaction pathways and their dynamics.

The benzoxazole (B165842) ring can be susceptible to nucleophilic attack, often leading to ring-opening rather than direct substitution. pharmaguideline.commdpi.com The most electron-deficient carbon atom, the C2-position, is the primary site for nucleophilic attack. pharmaguideline.comtandfonline.com This reactivity is exploited in various synthetic transformations. For instance, the reaction of benzoxazoles with N-methanimine derivatives is proposed to proceed via a nucleophilic attack of the methanimine (B1209239) nitrogen onto the C2 carbon of the oxazole (B20620) ring. This initial attack results in the cleavage of the oxazole ring to form an o-aminophenol moiety. mdpi.com

While direct nucleophilic substitution on the oxazole ring is considered rare, it can be facilitated by the presence of leaving groups, particularly halogens, at the C2 position. tandfonline.comsemanticscholar.org The general order of reactivity for substitution of halogens on the oxazole ring is C2 >> C4 > C5. tandfonline.com However, in many cases, nucleophilic attack results in cleavage of the heterocyclic ring. pharmaguideline.com For example, the reaction of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com The mechanism of ring-opening polymerization (ROP) of cyclic esters catalyzed by metal complexes, including those with benzo[d]oxazole ligands, also involves a key nucleophilic attack step, which forms a tetrahedral carbon intermediate prior to the ring opening. mdpi.com

Electrophilic substitution on the oxazole ring is generally challenging due to the ring's inherent electron-deficient nature. pharmaguideline.com However, the presence of activating, electron-donating groups can facilitate such reactions. pharmaguideline.comsemanticscholar.org For the unsubstituted oxazole ring, electrophilic attack is reported to occur preferentially at the C5-position. tandfonline.comsemanticscholar.org Another source suggests the order of reactivity towards electrophiles is C4 > C5 > C2. pharmaguideline.com

The introduction of a fluorine atom onto the benzene (B151609) ring, as in 4-Fluoro-2-methylbenzo[d]oxazole, further influences the electrophilic substitution pattern. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its high electronegativity withdraws electron density from the ring, making it less reactive, but its lone pairs can donate electron density via resonance to the ortho and para positions, directing incoming electrophiles to those sites. Therefore, for this compound, electrophilic attack on the benzene portion of the molecule would be expected to be directed away from the electron-withdrawing oxazole ring and influenced by the fluorine atom.

Substituents on the benzoxazole scaffold exert profound electronic and steric effects that control reaction dynamics and regioselectivity. Electron-withdrawing groups, for instance, can enhance the acidity of nearby protons and influence the catalytic activity in reactions like the ring-opening of benzoxazines. techscience.com Conversely, electron-donating groups can activate the ring system towards electrophilic attack. tandfonline.comsemanticscholar.org

In the context of polymerization reactions of benzoxazines, a related class of compounds, the electronic nature of substituents on the phenolic component significantly impacts the polymerization behavior. A quantitative relationship has been established between the Hammett substituent constant and the polymerization exotherm temperature, demonstrating that electron-withdrawing groups can lower the polymerization temperature. researchgate.net Studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives have shown that the nature and position of substituents on both the benzoxazole ring and the phenyl ring influence their biological activity, which is a manifestation of their underlying reactivity. For example, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring generally exhibit higher antiproliferative activity. nih.gov The substitution pattern is also a critical factor in cycloaddition reactions involving oxazoles. clockss.org Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to analyze and understand the experimentally observed substituent effects and regioselectivity in such reactions. bibliotekanauki.pl

Understanding the Reactivity Landscape of this compound

The specific combination of a fluorine atom at the 4-position and a methyl group at the 2-position creates a unique reactivity profile for this compound.

The incorporation of fluorine into heterocyclic structures is a widely used strategy in medicinal chemistry and materials science to modulate chemical properties. Fluorine's high electronegativity can significantly alter the electronic distribution within a molecule, impacting its reactivity. In N-heterocycles, fluorination has been shown to cause a marked increase in reactivity towards nucleophilic ring-opening. beilstein-journals.org This is attributed to the electron-withdrawing nature of fluorine, which can stabilize anionic transition states.

In the case of this compound, the fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect on the benzene ring. This effect can influence the reactivity of the entire benzoxazole system. For example, in fluorinated poly(imide benzoxazole)s, the fluorine atoms can activate the polymer backbone for nucleophilic displacement reactions, which is a key step in their synthesis. The electron-withdrawing property of the oxazole ring itself, in conjunction with fluorine substituents, activates para-substituted fluorine atoms on attached phenyl rings for nucleophilic displacement. acs.org Furthermore, the presence of fluorine can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the solid-state structure and material properties. beilstein-journals.org

Predicting the regioselectivity of reactions involving fluorinated heterocycles is crucial for designing efficient synthetic routes. Computational chemistry provides powerful tools for this purpose. Density Functional Theory (DFT) calculations, for example, can be used to determine the energies of reactants, transition states, and products, thereby predicting the most likely reaction pathway and site of attack. mdpi.com Such studies have shown that for nucleophilic aromatic substitution (SNAr) on perfluorinated diazines, the site of substitution is determined by kinetic factors, specifically the energy of the transition state, rather than the thermodynamics of the products. mdpi.com

Multivariate linear regression models have also been developed to accurately predict the relative rates and regioselectivity of SNAr reactions. rsc.org These models use computationally derived molecular descriptors, such as the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the reaction center. rsc.org For a broad range of substrates, including complex fluorinated heterocycles, these models have demonstrated high predictive accuracy (over 90%) for the major site of reaction. rsc.org Another approach correlates the pKa of heterocycles with the rate of fluorination, which allows for the prediction of site-regioselective reactivity in C-H fluorination reactions. thieme-connect.com These predictive tools are invaluable for understanding and harnessing the reactivity of complex molecules like this compound.

Exploration of Advanced Reaction Types for Fluorinated Benzo[d]oxazoles

The reactivity of the benzoxazole core, particularly when substituted with a fluorine atom on the benzene ring, opens avenues for complex molecular architecture construction. The electron-withdrawing nature of the fluorine atom and the inherent electronic characteristics of the oxazole ring system dictate the compound's participation in various advanced organic transformations.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, and other cycloaddition reactions are fundamental in synthetic organic chemistry. academie-sciences.fr While the oxazole ring itself can act as a diene, particularly in reactions with reactive dienophiles leading to the formation of pyridines after a subsequent aromatization step, the presence of the fused benzene ring in benzoxazoles modifies this reactivity.

For this compound, the benzofused system diminishes the dienic character of the oxazole ring in a traditional Diels-Alder sense. However, the dienophilic nature of the C=N bond within the oxazole ring can be explored in aza-Diels-Alder reactions. The fluorine atom at the 4-position, being ortho to the oxazole oxygen, significantly influences the electronic distribution of the benzene ring, which can, in turn, affect the reactivity of the heterocyclic portion.

Research into the Diels-Alder reactions of fluorinated building blocks has shown that fluorine substitution can significantly impact reactivity and stereoselectivity. beilstein-journals.org For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been investigated to produce a variety of monofluorinated bicyclic compounds. beilstein-journals.org While direct examples involving this compound are not prevalent in the literature, the principles from related systems suggest that it could potentially act as a dienophile under specific conditions, likely requiring activation.

The application of computational studies has been valuable in understanding the mechanisms of such reactions, including the hetero-Diels-Alder reactions of related quinonemethides. dntb.gov.ua Similar theoretical approaches could elucidate the feasibility and preferred pathways for cycloaddition reactions involving this compound.

Table 1: Examples of Diels-Alder Reactions with Fluorinated Dienophiles

DieneDienophileProductYield (%)Ref
Cyclopentadieneβ-Fluoro-β-nitrostyreneMonofluorinated norborneneup to 97 beilstein-journals.org
1,3-Cyclohexadieneβ-Fluoro-β-nitrostyreneMonofluorinated bicyclo[2.2.2]oct-2-eneup to 40 beilstein-journals.org

This table presents examples of Diels-Alder reactions with fluorinated dienophiles to illustrate the general reactivity, although not specifically involving this compound.

The activation and functionalization of C-F bonds are challenging yet highly rewarding transformations in organic synthesis. baranlab.orgbeilstein-journals.org Metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the late-stage functionalization of fluorinated aromatic compounds. beilstein-journals.org In the context of this compound, the fluorine atom at the 4-position presents an opportunity for such transformations.

Nickel-catalyzed cross-coupling reactions have shown promise in the activation of aromatic C-F bonds. For example, the coupling of 2-fluorobenzofurans with arylboronic acids has been successfully achieved using a Ni(cod)₂/PCy₃ catalytic system. beilstein-journals.org This methodology could potentially be adapted for the arylation of this compound, allowing for the introduction of various aryl and heteroaryl groups at the 4-position. The reactivity of the C-F bond can be tuned by the choice of metal, ligand, and reaction conditions.

Furthermore, photoredox catalysis offers a mild and efficient alternative for C(sp³)-F bond functionalization, and similar principles are being extended to aromatic C-F bonds. chemrxiv.org These methods often exhibit broad substrate scope and excellent functional group tolerance, making them attractive for the synthesis of complex molecules. chemrxiv.org

The synthesis of various substituted benzoxazoles often relies on cross-coupling strategies. For instance, iron-catalyzed domino C-N/C-O cross-coupling reactions have been employed to construct the benzoxazole core itself. rsc.org While this is for the formation of the ring, it highlights the utility of metal catalysis in this chemical space. Copper-promoted C-N cross-coupling reactions have also been utilized to synthesize 2-aminobenzoxazole (B146116) derivatives. arabjchem.org

The selective functionalization of a C-F bond in the presence of other reactive sites is a key advantage of certain catalytic systems. For example, orthogonal coupling reactions have been demonstrated where a C-Br bond is selectively functionalized with a palladium catalyst while a C-F bond remains intact. beilstein-journals.org A subsequent, more forcing nickel-catalyzed reaction could then be used to functionalize the C-F bond, allowing for the sequential introduction of different substituents.

Table 2: Examples of Metal-Catalyzed C-F Bond Functionalization

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Ref
2-FluorobenzofuranPhenylboronic acidNi(cod)₂ / PCy₃2-Phenylbenzofuran85 beilstein-journals.org
5-Bromo-2-fluorobenzofuran[4-(Trifluoromethyl)phenyl]boronic acidPd(OAc)₂ / SPhos2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran95 beilstein-journals.org

This table showcases examples of metal-catalyzed C-F bond functionalization in related heterocyclic systems, suggesting potential applications for this compound.

Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Methylbenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on density functional theory, are pivotal in elucidating the electronic architecture of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized ground state geometries, bond lengths, bond angles, and electronic properties of molecules. epstem.netnih.gov For benzoxazole (B165842) derivatives, DFT calculations, often using functionals like B3LYP, are employed to establish the most stable conformation and to analyze the distribution of electron density. db-thueringen.deresearchgate.netnih.gov

The ground state geometry of 4-Fluoro-2-methylbenzo[d]oxazole is characterized by a planar fused ring system. The introduction of the fluorine atom at the 4-position and the methyl group at the 2-position induces changes in the electronic distribution and geometry compared to the unsubstituted benzoxazole. The electron-withdrawing nature of the fluorine atom can influence the bond lengths and charge distribution within the benzene (B151609) part of the scaffold. acs.org While specific, experimentally verified geometric parameters for this exact molecule are not detailed in the available literature, DFT provides a reliable means to model these properties. epstem.net

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. researchgate.netnih.gov

For benzoxazole derivatives, TD-DFT studies help in assigning the bands observed in experimental UV-Vis spectra to specific electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals. researchgate.net Such analyses are crucial for designing molecules with specific photophysical properties, for instance, in the development of fluorescent probes or materials for organic light-emitting diodes (OLEDs). researchgate.net While a specific TD-DFT study for this compound is not present in the surveyed literature, this method remains the standard for predicting its electronic absorption characteristics. nih.gov

Molecular Orbital Analysis and Energetic Considerations

The frontier molecular orbitals (HOMO and LUMO) are central to understanding the chemical reactivity and kinetic stability of a molecule.

The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

While computational data specifically for this compound is not available in the reviewed literature, the table below presents DFT-calculated values for the closely related compound 2-methyloxazole (B1590312) to illustrate the typical outputs of such an analysis. nih.gov

CompoundEHOMO (eV)ELUMO (eV)ΔELUMO-HOMO (eV)
2-methyloxazole (analogue)-6.868-0.3376.531

Data sourced from a study on oxazole (B20620) derivatives for illustrative purposes. nih.gov

The large energy gap for the analogue suggests a high degree of stability. nih.gov

Benzoxazole is a fused bicyclic aromatic heterocycle, possessing a benzene ring fused to an oxazole ring. rsc.org Aromaticity is a key factor contributing to the thermodynamic stability of the molecule. The degree of aromaticity can be quantified using various indices, a common one being the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is calculated from the bond lengths of the ring, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic one.

Ring SystemHOMA Index (Typical Value)
Benzoxazole (Bicycle 6+5)~0.85 - 0.90
Five-membered Oxazole Ring~0.60 - 0.70

Typical HOMA index ranges for the benzoxazole system, indicating significant aromatic character. esisresearch.org

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity. These include the chemical potential (μ), chemical hardness (η), and chemical softness (S). nih.gov

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. irjweb.com

These descriptors provide a quantitative scale for reactivity. nih.gov The table below shows these calculated descriptors for the analogue 2-methyloxazole. nih.gov

CompoundChemical Potential (μ)Global Hardness (η)Global Softness (S)
2-methyloxazole (analogue)-3.6033.2660.306

Data sourced from a study on oxazole derivatives for illustrative purposes. nih.gov

Structural and Conformational Studies

Computational studies, particularly those employing density functional theory (DFT), are instrumental in determining the optimized geometry and bond lengths of heterocyclic compounds like this compound. While specific studies on this exact molecule are not widely available, general principles from related structures provide significant insight.

The benzo[d]oxazole core consists of a benzene ring fused to an oxazole ring. The geometry of this core is largely planar. The introduction of a methyl group at the 2-position and a fluorine atom at the 4-position introduces minor distortions to this planarity.

Table 1: Representative Bond Lengths in Heterocyclic Cores

BondTypical Bond Length (Å)
C-C (aromatic)1.39 - 1.42
C-N1.35 - 1.40
C-O1.36 - 1.41
C-F~1.35

Note: These are general ranges and the precise values for this compound would require specific DFT calculations.

The C-F bond is known to be strong and relatively short. nih.gov Its presence on the benzene ring can influence the electron distribution and subsequently the lengths of the adjacent C-C bonds. Similarly, the methyl group at the 2-position will have a minor effect on the geometry of the oxazole ring. The optimization of the geometry is a critical first step in many computational chemistry studies, as it provides the most stable structure from which other properties are calculated. researchgate.net

The study of fluorinated heterocycles is a significant area of research, as the introduction of fluorine can dramatically alter a molecule's properties. beilstein-journals.orgresearchgate.net Fluorine's high electronegativity and the strength of the C-F bond can lead to distinct conformational preferences. nih.govchim.it

Theoretical insights from studies on other fluorinated heterocycles, such as fluorinated piperidines, show that the preference for axial or equatorial positions of fluorine is influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and steric effects. nih.govd-nb.info In the case of this compound, the fluorine atom is attached to an aromatic ring, so its conformation is fixed relative to the ring. However, its electronic influence is still significant.

Simulation of Spectroscopic Signatures

Computational methods are increasingly used to predict NMR chemical shifts, which can be a powerful tool for structure elucidation. nmrdb.orgnih.gov DFT calculations can provide theoretical predictions of 1H, 13C, and 19F NMR spectra. researchgate.netnih.gov

For this compound, the predicted 1H NMR spectrum would show signals for the methyl protons and the aromatic protons. The 13C NMR spectrum would provide information about all the carbon atoms in the molecule. The 19F NMR spectrum is particularly informative, as the chemical shift of fluorine is highly sensitive to its electronic environment. nih.gov

Table 2: Predicted NMR Chemical Shift Ranges

NucleusPredicted Chemical Shift Range (ppm)
1H (methyl)2.0 - 3.0
1H (aromatic)7.0 - 8.5
13C (methyl)15 - 25
13C (aromatic)110 - 160
19F-100 to -150 (relative to CFCl3)

Note: These are estimated ranges. Accurate prediction requires specific calculations, often using a combination of a DFT method and a suitable basis set.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov By comparing the predicted spectra with experimental data, researchers can confirm the structure of the synthesized compound.

DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman bands. researchgate.netresearchgate.net For this compound, the calculated spectra would show characteristic bands for the C-H, C-F, C=N, and C-O stretching and bending vibrations.

Table 3: Key Vibrational Frequencies

Vibrational ModeExpected Wavenumber Range (cm-1)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
C=N stretch1600 - 1650
C=C stretch (aromatic)1450 - 1600
C-F stretch1000 - 1400

Note: These are general ranges. The exact positions of the peaks can be influenced by the specific chemical environment.

The comparison of calculated and experimental spectra can aid in the assignment of the observed vibrational bands. esisresearch.org

Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules. researchgate.net These calculations can provide insights into the electronic transitions that occur when a molecule absorbs light and subsequently fluoresces.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. researchgate.net Similarly, the fluorescence emission spectrum can be simulated. rsc.org

Table 4: Predicted Spectroscopic Properties

PropertyPredicted Value
Absorption λmax~300 - 350 nm
Emission λmax~350 - 450 nm

Note: These are estimations. The actual values depend on the solvent and the specific computational method used.

The electronic properties of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. beilstein-journals.org The HOMO-LUMO energy gap is related to the electronic transition energy and can provide a qualitative understanding of the absorption spectrum. The introduction of the fluorine atom and the methyl group can influence the HOMO and LUMO energy levels and thus affect the absorption and emission properties.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational and theoretical chemistry provide powerful tools to elucidate the complex network of non-covalent interactions that govern the structure, stability, and reactivity of molecules like this compound. While specific experimental or computational studies exclusively focused on this compound are not extensively available in the current literature, a detailed analysis of its structural motifs—a fluorinated benzene ring fused to a 2-methyl-substituted oxazole—allows for a robust prediction of its interaction landscape based on well-established principles and studies on analogous heterocyclic and organofluorine systems.

The primary interaction types expected for this compound include non-classical hydrogen bonds and π-stacking interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions

The specific geometry of this compound, with a fluorine atom at position 4, a methyl group at position 2, and various C-H bonds, creates the potential for several weak intramolecular interactions that can influence its preferred conformation.

C-H···F Interactions: A potential intramolecular hydrogen bond could exist between the hydrogen atom on C7 and the fluorine atom at C4. Organically bound fluorine is a weak hydrogen bond acceptor, but such interactions are known to be stabilizing. Studies on other fluorinated aromatic systems have characterized these contacts, which often feature H···F distances of approximately 2.0 to 2.7 Å. ed.ac.uk Theoretical methods like Density Functional Theory (DFT) are crucial for identifying and quantifying these weak bonds.

C-H···N Interactions: Another plausible interaction involves one of the hydrogen atoms of the 2-methyl group and the nitrogen atom (N3) of the oxazole ring. The proximity and orientation of the methyl group relative to the nitrogen lone pair can facilitate the formation of a weak, five-membered ring-like structure, contributing to conformational stability.

These weak intramolecular forces are typically investigated using high-level computational methods. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between the interacting atoms, providing evidence of an interaction path. nih.gov Natural Bond Orbital (NBO) analysis is used to quantify the stabilization energy (E(2)) arising from the charge transfer between the donor (e.g., a C-H bonding orbital) and acceptor (e.g., a fluorine or nitrogen lone pair) orbitals. ias.ac.inresearchgate.net

Table 1: Predicted Intramolecular Interactions in this compound Data based on typical values from theoretical studies of analogous systems.

Interacting AtomsInteraction TypeTypical H···Acceptor Distance (Å)Typical Stabilization Energy (E(2), kcal/mol)
C(7)-H ··· F(4)Weak Hydrogen Bond2.2 - 2.70.5 - 2.0
C(methyl)-H ··· N(3)Weak Hydrogen Bond2.3 - 2.80.8 - 2.5

Intermolecular Interactions

In a condensed phase (solid or liquid) or within a biological receptor site, this compound can engage in a variety of intermolecular interactions that dictate its macroscopic properties and molecular recognition behavior.

Non-Classical Hydrogen Bonding: The oxazole nitrogen and oxygen atoms are the primary hydrogen bond acceptor sites for interactions with C-H donors from neighboring molecules. Quantum chemical studies on other benzoxazole derivatives have identified networks of C–H···O and C–H···N interactions as key contributors to their crystal packing. ias.ac.in The fluorine atom can also act as an intermolecular C-H···F acceptor site. While enthalpically weak, DFT calculations on fluorobenzenes have shown that C-H···F contacts provide a significant stabilizing contribution through entropy, making them a prevalent and important interaction in the crystal structures of organofluorine compounds. ed.ac.uk

π-π Stacking: The aromatic benzoxazole ring system can participate in π-π stacking interactions with other aromatic rings. These interactions are crucial for the organization of molecules in the solid state. However, computational studies on fluorinated liquid crystals have shown that lateral fluorine substituents can weaken intermolecular π-π stacking by altering the molecule's electronic properties and increasing dihedral angles between aromatic rings. mdpi.com

The stability and nature of these intermolecular complexes are often evaluated computationally by calculating the interaction energy, corrected for basis set superposition error (BSSE). researchgate.net Methodologies such as DFT with dispersion correction (e.g., B3LYP-D3) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to dissect the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion. ias.ac.in

Table 2: Potential Intermolecular Interactions for this compound Data based on typical values from theoretical studies of analogous systems.

Interaction TypeDonor/Acceptor GroupsTypical Interaction Energy (kcal/mol)Primary Stabilizing Force
C-H···N Hydrogen BondAromatic/Methyl C-H ··· Oxazole N-1.5 to -4.0Electrostatic, Dispersion
C-H···O Hydrogen BondAromatic/Methyl C-H ··· Oxazole O-1.0 to -3.5Electrostatic, Dispersion
C-H···F Hydrogen BondAromatic/Methyl C-H ··· Fluorine-0.5 to -2.0Dispersion, Entropy
π-π StackingBenzoxazole Ring ··· Benzoxazole Ring-2.0 to -5.0Dispersion

Derivatization Chemistry and Advanced Functionalization of 4 Fluoro 2 Methylbenzo D Oxazole

Regioselective Functionalization Strategies for the Benzo[d]oxazole Core

Functionalization of the benzene (B151609) ring of the benzoxazole (B165842) system allows for the introduction of substituents that can significantly influence the molecule's electronic properties, solubility, and biological interactions. The inherent reactivity of the ring is shaped by the electron-donating character of the oxazole (B20620) oxygen and the strong electron-withdrawing nature of the fluorine atom.

Transition-metal-catalyzed C-H bond functionalization has become a powerful tool for the atom-economical modification of heterocyclic compounds. nih.gov For benzoxazoles, the nitrogen atom of the oxazole ring can act as an innate directing group, guiding the metal catalyst to specific C-H bonds on the fused benzene ring. researchgate.net This approach avoids the need for pre-functionalized substrates, offering a more direct route to derivatized products.

Research has demonstrated that palladium-catalyzed C-H arylation of benzoxazole derivatives can occur with high regioselectivity at the C7 position. nih.gov This selectivity is attributed to the formation of a stable palladacycle intermediate involving the nitrogen atom and the C7-H bond. While specific studies focusing exclusively on 4-fluoro-2-methylbenzo[d]oxazole are limited, the principles derived from related benzoxazole systems are highly applicable. The directing effect of the oxazole nitrogen typically overrides the electronic influences of other substituents, favoring functionalization at the C7 position. Various palladium and rhodium catalysts have been successfully employed for the direct alkenylation and alkylation of azoles. nih.govresearchgate.net

Table 1: Examples of Direct C-H Functionalization on the Benzoxazole Core

Catalyst/Reagents Substrate Scope Position Functionalized Reaction Type Reference
Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃ Aryl Iodides C7 Arylation nih.gov
Cationic Rhodium(III) Activated Olefins C2 (of imidazole) Olefination nih.gov
Pd(OAc)₂, Ag₂O, MsOH Aryl Iodides C4 Arylation researchgate.net

Note: This table presents functionalization strategies applicable to the benzoxazole scaffold, providing insights into potential reactions for the 4-fluoro-2-methyl derivative.

The electronic landscape of this compound is complex, influencing the regioselectivity of substitution reactions. The oxazole ring as a whole is considered an electron-donating group, activating the benzene ring towards electrophilic attack. Conversely, the fluorine atom at C4 is a strongly deactivating, ortho-, para-directing group due to its inductive withdrawal and resonance donation effects. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Aryl halides with electron-withdrawing substituents ortho or para to the leaving group are susceptible to nucleophilic aromatic substitution. libretexts.org In this compound, the fluorine atom itself can act as a leaving group. The fused oxazole ring, particularly its electron-withdrawing nitrogen atom, helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. libretexts.org This allows for the displacement of the fluoride (B91410) ion by strong nucleophiles like amines, alkoxides, or thiolates, providing a pathway to C4-substituted benzoxazoles. The reaction is facilitated by the ability of the heterocyclic ring to delocalize the intermediate negative charge. libretexts.orgmasterorganicchemistry.com

Modification of the Methyl Group at Position 2

The methyl group at the C2 position of the benzoxazole ring exhibits significant reactivity due to the acidity of its protons. The adjacent electron-withdrawing oxazole ring stabilizes the conjugate base (a carbanion), making this position a prime site for derivatization.

Deprotonation of the 2-methyl group with a strong base generates a potent nucleophile that can readily participate in alkylation and acylation reactions.

Alkylation: The reaction of the lithiated or otherwise activated 2-methylbenzoxazole (B1214174) with alkyl halides introduces new alkyl chains at this position. researchgate.net More recently, transition-metal-catalyzed dehydrogenative coupling reactions have emerged as an alternative. For instance, nickel- and iridium-catalyzed reactions can couple 2-methyl-N-heteroarenes with alcohols, which serve as alkylating agents, to form C-C bonds with the release of water as the only byproduct. ntc-us.commdpi.com These methods have been shown to be effective for 2-methylbenzoxazole. ntc-us.commdpi.com

Acylation: The reaction of 2-methylbenzoxazole with acyl chlorides in the presence of a base like triethylamine (B128534) leads to acylated products. nih.govresearchgate.net The reaction can result in different products, such as an enol-ester or a conjugated ketone, depending on the reaction conditions and the structure of the acyl chloride. nih.govresearchgate.net These reactions provide access to a variety of ketone and enol derivatives attached to the benzoxazole core at the C2 position.

The reactivity of the 2-methyl group extends beyond simple alkylation and acylation, allowing for the introduction of a wide array of functionalities.

Condensation reactions with aldehydes and ketones are a common strategy. For example, the reaction of 2-methylbenzoxazoles with aromatic aldehydes (like benzaldehyde) in the presence of a catalyst can yield α,β-unsaturated styryl derivatives. thieme-connect.com This transformation effectively converts the methyl group into a more complex, conjugated system. Further modifications of the initially formed alkylated or acylated products can also be performed to introduce additional functional groups, expanding the chemical space accessible from the this compound starting material.

Synthesis of Advanced this compound Building Blocks

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic introduction of functional groups at various positions on the scaffold allows for subsequent coupling reactions to construct larger, more elaborate structures.

For example, a halogenated derivative, such as 6-bromo-4-fluoro-2-methylbenzoxazole, can undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In such a reaction, the bromine atom is replaced by an aryl or heteroaryl group from a boronic acid derivative, creating a biaryl structure. Similarly, if a boronic ester is installed on the benzoxazole ring, it can be coupled with various aryl or alkyl halides.

The introduction of piperazine (B1678402) or other amine-containing moieties, often through nucleophilic substitution of a halogen on the aromatic ring, is a common strategy in drug design to improve solubility and target engagement. nih.govacs.org The resulting aminobenzoxazole derivatives are key intermediates for a range of biologically active compounds. nih.gov The synthesis of these advanced building blocks is a critical step in the discovery of new chemical entities with tailored properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
p-chloronitrobenzene
o-chloronitrobenzene
m-chloronitrobenzene
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole
2-methylbenzoxazole
4-methylquinoline
2-methylquinoxaline
2-naphthol-methanol
1-naphtholmethanol
furan-2-yl-methanol
cyclohexyl methanol
6-bromo-N-methyl indole
1,3-dibromo-5,5-dimethylhydantoin
5-chloro-2-mercapto-7-methylbenzoxazole
1-methylhomopiperazine
2-chlorobenzoxazole
5-Fluoro-2-(4-methyl-1-piperazinyl)benzoxazole
N-arylbenzamides
N-arylthiobenzamides
o-Acetaminophenols
2-formylpyrido[2,1-b]benzoxazoles
2-(benzoxazol-2'-yl)-3-dimethylaminoacroleins

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are invaluable in drug discovery and materials science for rapidly generating libraries of structurally diverse compounds. researchgate.netnih.gov

A thorough literature search found no specific instances of This compound being utilized as a reactant in any documented multi-component reactions. MCRs often rely on the specific reactivity of functional groups like aldehydes, isocyanides, amines, or carboxylic acids. organic-chemistry.org As this compound lacks these typical MCR-reactive functional groups in its base structure, its direct application in such reactions would likely require prior functionalization to introduce a suitable reactive handle, as discussed in the previous section.

Advanced Spectroscopic Characterization Techniques for 4 Fluoro 2 Methylbenzo D Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Analysis using ¹H, ¹³C, and ¹⁹F NMR

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of the atomic framework of 4-Fluoro-2-methylbenzo[d]oxazole.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the related compound, 5-Fluoro-2-methylbenzo[d]oxazole, the methyl proton signal appears as a singlet around δ 2.61 ppm. The aromatic protons show distinct splitting patterns due to coupling with each other and with the fluorine atom. Specifically, the H-4 proton is the most deshielded and exhibits a large ortho coupling with the adjacent fluorine atom (J(H-F) = 11.2–12.0 Hz), while the H-7 proton shows a smaller meta coupling (J(H-F) = 5.0–8.0 Hz). nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In 5-Fluoro-2-methylbenzo[d]oxazole, the C-2 carbon is the most deshielded, with its signal appearing around δ 163.0–164.6 ppm. nih.gov The carbon atoms in the benzene (B151609) ring show splitting due to coupling with the fluorine atom, which is characteristic of fluorinated aromatic compounds.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org For instance, in 6-Fluoro-2-methylbenzo[d]oxazole, the ¹⁹F NMR spectrum shows a signal at δ -116.48 ppm, while for 5-Fluoro-2-methylbenzo[d]oxazole, the signal is at δ -118.59 ppm, indicating the different positions of the fluorine atom on the benzene ring. clockss.org

¹H NMR Data for Fluoro-2-methylbenzo[d]oxazole Derivatives
Compound Solvent H-4 H-7 Methyl Protons Reference
5-Fluoro-2-methylbenzo[d]oxazoleCDCl₃7.37 (dd, J = 8.6, 4.3 Hz)7.00 (dt, J = 9.1, 2.6 Hz)2.61 (s) clockss.org
6-Fluoro-2-methylbenzo[d]oxazoleCDCl₃7.56 (dd, J = 8.6, 5.1 Hz)7.06 (td, J = 8.8, 2.1 Hz)2.56 (s) clockss.org
¹³C and ¹⁹F NMR Data for Fluoro-2-methylbenzo[d]oxazole Derivatives
Compound Solvent ¹³C NMR (ppm) ¹⁹F NMR (ppm)
5-Fluoro-2-methylbenzo[d]oxazoleCDCl₃165.8, 159.9 (d, J = 239.8 Hz), 147.3, 142.4 (d, J = 13.1 Hz), 112.0 (d, J = 26.2 Hz), 110.5 (d, J = 10.0 Hz), 106.0 (d, J = 25.7 Hz), 14.6-118.59
6-Fluoro-2-methylbenzo[d]oxazoleCDCl₃164.5 (d, J = 3.3 Hz), 160.4 (d, J = 243.0 Hz), 151.0 (d, J = 14.6 Hz), 137.8 (d, J = 1.7 Hz), 119.7 (d, J = 10.1 Hz), 112.0 (d, J = 24.6 Hz), 98.4 (d, J = 28.1 Hz), 14.6-116.48

Elucidation of Connectivity and Stereochemistry via 2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a deeper understanding of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com It helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹JCH coupling). youtube.comemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling). youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. ipb.pt This provides information about the stereochemistry and conformation of the molecule.

For benzoxazole (B165842) derivatives, 2D NMR techniques have been instrumental in confirming their structures. researchgate.net For example, HMBC and NOE interactions were used to elucidate the structure of nataxazole, a benzoxazole derivative. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.orgacs.org This high precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For newly synthesized compounds like this compound, obtaining a correct molecular ion peak in the HRMS spectrum is a critical step in its characterization. nih.govamazonaws.com For instance, the calculated mass for C₈H₆FNO is 151.0433, and an experimental HRMS value close to this would confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺), the ion often breaks apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and confirm its structure. libretexts.orgsavemyexams.comlibretexts.org The fragmentation of benzoxazole derivatives often involves characteristic losses. For example, coumarin (B35378) derivatives, which have a similar heterocyclic core, are known to lose a molecule of carbon monoxide (CO). benthamopen.com Analysis of the fragmentation pattern of this compound would be expected to show specific losses that are consistent with its structure, further corroborating the assignments made by NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The absorption of infrared radiation or the scattering of laser light provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For a benzoxazole derivative, one would expect to see characteristic peaks for C=N stretching, C-O-C stretching, and aromatic C-H and C=C bending and stretching vibrations. For example, in a related compound, 5-fluoro-6-(4-(2-fluorophenyl)-piperazin-1-yl)-2-methylbenzo[d]oxazole, characteristic FTIR peaks were observed at 2834, 1634, and 1271 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system of the benzoxazole ring. The presence of the fluorine atom and the methyl group would be expected to have a subtle influence on the absorption maxima (λmax) and molar absorptivity (ε) compared to the parent 2-methylbenzo[d]oxazole. The fluorine atom, being an electron-withdrawing group, could induce a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) depending on its position and interaction with the conjugated system.

Hypothetical UV-Vis Data Table This table is for illustrative purposes only as experimental data is not available.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Ethanol N/A N/A π → π*

X-ray Crystallography for Absolute Structural Determination in Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of a compound.

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality would be required. The crystal is mounted in an X-ray diffractometer and bombarded with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would reveal the planarity of the benzoxazole ring system and the precise geometry of the methyl and fluoro substituents. It would also provide data on how the molecules pack together in the crystal lattice, including any intermolecular interactions such as C-H···F or π-π stacking.

Hypothetical Crystallographic Data Table This table is for illustrative purposes only as experimental data is not available.

Parameter Value
Chemical Formula C₈H₆FNO
Molecular Weight 151.14
Crystal System N/A
Space Group N/A
a (Å) N/A
b (Å) N/A
c (Å) N/A
α (°) N/A
β (°) N/A
γ (°) N/A
Volume (ų) N/A
Z N/A

Without published research containing the specific crystallographic or UV-Vis data for this compound, a detailed and scientifically accurate discussion of its experimental characterization using these methods is not possible.

Applications of 4 Fluoro 2 Methylbenzo D Oxazole in Materials Science and Non Biological Systems

Utilization as Fluorescent Dyes and Probes

Benzoxazole (B165842) derivatives are known for their fluorescent properties, making them suitable for applications as fluorescent labels and materials for sensor technologies. mdpi.com The introduction of a fluorine atom can further enhance these properties, leading to their investigation in specialized applications like organic light-emitting diodes (OLEDs) and as scintillators.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

While direct studies on 4-Fluoro-2-methylbenzo[d]oxazole for OLEDs are not extensively documented in the provided results, the broader class of benzoxazole derivatives is significant in this field. For instance, new phosphorescent iridium(III) complexes based on 2-phenylbenzo[d]oxazole derivatives have been synthesized and investigated for their use in OLEDs. researchgate.netresearchgate.net These complexes exhibit strong phosphorescence, high thermal stability, and efficient electroluminescence, which are crucial for high-performance OLEDs. researchgate.netresearchgate.net The substitution on the benzoxazole ring, including the position and type of substituent, can tune the optical and electronic properties of these materials. sciforum.net

Furthermore, a thermally activated delayed fluorescence (TADF) emitter synthesized using 4-fluoro-2-methylbenzonitrile, a related compound, demonstrated exceptional efficiency in OLEDs. ossila.com The presence of the methyl group was found to enhance the thermal stability of the emitter. ossila.com This suggests that the this compound scaffold could be a promising building block for developing new and efficient TADF emitters for OLED applications.

Applications as Scintillators and Photoluminescent Materials

Benzoxazole derivatives have been explored as wavelength shifters in plastic scintillators for applications such as positron emission tomography (PET). nih.govplos.org For example, 2-(4-styrylphenyl)benzoxazole has been successfully used as a dopant to shift the scintillation spectrum to longer wavelengths, making it more suitable for detection with digital silicon photomultipliers. nih.govplos.org This results in improved timing resolution and opens possibilities for cost-effective and MRI-compatible PET scanners. nih.govplos.org The pronounced fluorescence and significant Stokes shift observed in some benzoxazole derivatives make them promising for the creation of luminescent sensors. mdpi.com

Application AreaCompound Class/ExampleKey Findings
OLEDs Iridium(III) complexes with 2-phenylbenzo[d]oxazole derivativesStrong phosphorescence, high thermal stability, high luminance efficiency. researchgate.netresearchgate.net
OLEDs TADF emitter with 4-fluoro-2-methylbenzonitrileEnhanced thermal stability, high current and power efficiency. ossila.com
Scintillators 2-(4-styrylphenyl)benzoxazoleActs as an efficient wavelength shifter, improving PET detector performance. nih.govplos.org
Fluorescent Probes Furyl aryloxazolesHigh sensitivity and fluorescence enhancement upon reaction with singlet oxygen. plos.org

Integration into Advanced Organic Electronic Devices

The electronic characteristics of this compound and its derivatives make them suitable for integration into a range of advanced organic electronic devices, where they can play a role in charge-transfer processes and as components of organic semiconductors.

Role in Charge-Transfer Processes and Optoelectronic Applications

The benzoxazole moiety can act as both an electron acceptor and a π-conjugated spacer, facilitating intramolecular charge-transfer (ICT) in push-pull systems. sciforum.net This property is fundamental to the functioning of many optoelectronic devices. The electronic properties of benzoxazole derivatives can be tuned by the introduction of different substituents, influencing their charge transport characteristics. researchgate.net The formation of charge-transfer complexes is a key process in the photogeneration of radicals, which has implications for various photochemical reactions. acs.org The unique optoelectronic properties of different crystalline forms of organic compounds, which can be influenced by factors like recrystallization solvent and temperature, are also a critical consideration in their application. google.com

Development of Organic Semiconductors and Conjugated Materials

The development of organic semiconductors is a rapidly growing field, and benzoxazole derivatives are among the heterocyclic compounds being investigated for this purpose. The incorporation of fluorine into organic molecules can significantly alter their electronic properties and intermolecular interactions, which is a key strategy in the design of high-performance organic semiconductors. The synthesis of conjugated micro/mesoporous polymers (CMPs) incorporating benzoxazole functionalities has been reported, demonstrating their potential in creating materials with well-defined structures and robust stability for advanced applications. researchgate.net The ability to form conjugated materials is crucial for their use in electronic devices where charge mobility is a key parameter.

Advanced Materials Science and Polymer Chemistry

Beyond discrete molecular applications, this compound and related structures are being integrated into larger material systems, such as polymers, to impart specific properties.

The incorporation of fluorinated benzoxazole structures into polymer matrices can enhance properties such as thermal stability and resistance to solvents. Fluorinated polymers, in general, exhibit a unique combination of characteristics including chemical resistance, heat stability, and electrical insulation, making them suitable for high-tech applications. pageplace.de The benzoxazole unit itself can serve as a monomer or an additive in polymer synthesis, potentially improving the mechanical properties of the resulting materials. The versatility of the benzoxazole scaffold allows for its functionalization and subsequent polymerization to create advanced materials with tailored properties for a variety of applications, from coatings to electronic materials.

Components in Hybrid Materials and Interfaces

There is no specific data in the search results detailing the use of this compound as a component in hybrid materials and interfaces. However, the broader class of benzoxazole derivatives has been investigated for its potential in creating organic light-emitting diodes (OLEDs). For instance, iridium(III) complexes incorporating substituted benzo[d]oxazole ligands have been synthesized and studied for their phosphorescent properties, which are crucial for efficient OLEDs. researchgate.net The fluorine substituent in the 4-position of the benzoxazole ring could potentially enhance the performance of such materials by modifying the energy levels of the molecular orbitals.

Exploration in the Synthesis of Fluorinated Polymeric Architectures

While the direct polymerization of this compound or its use as a monomer in creating fluorinated polymeric architectures is not detailed in the available literature, the synthesis of various benzoxazole derivatives is an active area of research. benthamdirect.com The presence of a reactive site on the benzoxazole core or the methyl group could theoretically allow for its incorporation into a polymer chain. Fluorinated polymers often exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance.

Strategic Use as a Synthetic Intermediate in Diverse Chemical Syntheses

The structure of this compound, featuring a fused heterocyclic ring system with fluorine and methyl substituents, makes it a potential building block in organic synthesis. Benzoxazoles can be synthesized from o-aminophenols and their derivatives. mdpi.com

Although specific examples detailing the strategic use of this compound as a synthetic intermediate are not prominent in the search results, related compounds are widely used. For example, the synthesis of more complex molecules often involves the initial construction of a benzoxazole core, which is then further functionalized. nih.govresearchgate.net The fluorine atom at the 4-position can influence the reactivity of the benzene (B151609) portion of the molecule, potentially directing further substitutions or participating in cross-coupling reactions. A related compound, 4-Fluoro-2-methylbenzonitrile, is known as an essential building block for active pharmaceutical ingredients (APIs) and emitters for thermally activated delayed fluorescence (TADF). ossila.com

Q & A

Q. Q1. What are the standard synthetic routes for 4-Fluoro-2-methylbenzo[d]oxazole, and how can reaction yields be optimized?

A1. The synthesis of this compound typically involves cyclocondensation reactions. A general method includes:

  • Step 1: Reacting 2-aminophenol derivatives with fluorinated aldehydes or ketones under acidic conditions (e.g., PCl₃ or polyphosphoric acid) to form the oxazole ring .
  • Step 2: Optimizing yields by adjusting solvent polarity (e.g., ethanol or DMSO), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Prolonged reflux (12–18 hours) may improve cyclization efficiency but risks decomposition .
  • Key Tip: Use TLC or HPLC to monitor reaction progress and purify via recrystallization (water-ethanol mixtures) .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

A2. A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify fluorine coupling patterns (e.g., ⁴J coupling for aromatic F) and methyl group integration .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C₈H₆FNO, MW 151.14 g/mol) and isotopic patterns for bromine/fluorine .
  • X-ray Crystallography: Resolves substituent positions on the benzoxazole ring, critical for confirming regioselectivity in synthesis .

Advanced Research Questions

Q. Q3. How do electronic effects of the fluorine and methyl substituents influence the reactivity of this compound in electrophilic substitutions?

A3.

  • Fluorine: The electron-withdrawing nature of fluorine deactivates the benzene ring, directing electrophiles to the 5- and 7-positions. This is confirmed by nitration and halogenation studies on analogous compounds .
  • Methyl Group: The 2-methyl substituent sterically hinders reactions at the 2-position while activating the oxazole ring for nucleophilic attacks at the 4- and 5-positions .
  • Methodological Insight: Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. Q4. What strategies resolve contradictions in biological activity data for fluorinated benzoxazole derivatives?

A4. Contradictions often arise from assay variability or substituent positioning:

  • Case Study: In neuroprotection assays, 2-(difluoromethoxy)benzo[d]oxazole analogs show lower toxicity than donepezil, but activity fluctuates with fluorine placement .
  • Resolution:
    • Standardize assays (e.g., consistent cell lines, IC₅₀ protocols).
    • Perform SAR studies to isolate the impact of fluorine vs. methyl groups .
    • Use molecular docking to correlate substituent positions with target binding (e.g., VEGFR-2 inhibition) .

Q. Q5. How can green chemistry principles be applied to synthesize this compound?

A5. Eco-friendly approaches include:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) with comparable yields .
  • Catalytic Systems: Replace PCl₃ with recyclable catalysts like Cu(OTf)₂ or AgOTf, minimizing waste .
  • Solvent Selection: Use ionic liquids or water-ethanol mixtures to enhance sustainability .

Mechanistic & Computational Questions

Q. Q6. What computational tools are used to predict the binding affinity of this compound with biological targets?

A6.

  • Molecular Docking: Software like AutoDock Vina models interactions with enzyme active sites (e.g., VEGFR-2 or bacterial topoisomerases) .
  • MD Simulations: Assess binding stability over time; fluorine’s electronegativity often enhances hydrogen bonding with targets .
  • QSAR Models: Quantify how substituent logP values influence membrane permeability and bioavailability .

Q. Q7. How does the fluorine atom in this compound affect its photophysical properties?

A7. Fluorine increases electron deficiency, leading to:

  • Blue-Shifted Emission: Observed in fluorescence assays (e.g., λₑₘ ≈ 420 nm) compared to non-fluorinated analogs .
  • Enhanced Stability: Resistance to photodegradation due to strong C-F bonds, making it suitable for fluorescent probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.